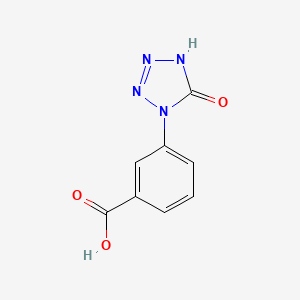
3-Methoxy-4-(trifluoroacetylamino)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxy-4-(trifluoroacetylamino)benzoic acid is an organic compound with the molecular formula C10H8F3NO4 It contains a methoxy group, a trifluoroacetylamino group, and a benzoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-(trifluoroacetylamino)benzoic acid typically involves the introduction of the trifluoroacetylamino group to a methoxybenzoic acid derivative. One common method is the reaction of 3-methoxybenzoic acid with trifluoroacetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methoxy-4-(trifluoroacetylamino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The trifluoroacetylamino group can be reduced to an amino group.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of 3-hydroxy-4-(trifluoroacetylamino)benzoic acid.
Reduction: Formation of 3-methoxy-4-amino benzoic acid.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
3-Methoxy-4-(trifluoroacetylamino)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Methoxy-4-(trifluoroacetylamino)benzoic acid involves its interaction with specific molecular targets. The trifluoroacetylamino group can form hydrogen bonds with target proteins, affecting their function. The methoxy group may also play a role in modulating the compound’s activity by influencing its electronic properties and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methoxy-4-(trifluoromethyl)benzoic acid: Similar structure but with a trifluoromethyl group instead of a trifluoroacetylamino group.
3-Methoxy-4-methylbenzoic acid: Contains a methyl group instead of a trifluoroacetylamino group.
4-Hydroxy-3-methoxybenzoic acid: Contains a hydroxyl group instead of a trifluoroacetylamino group.
Uniqueness
3-Methoxy-4-(trifluoroacetylamino)benzoic acid is unique due to the presence of both a methoxy group and a trifluoroacetylamino group, which confer distinct chemical and biological properties. The trifluoroacetylamino group, in particular, enhances the compound’s ability to interact with biological targets through hydrogen bonding and other interactions.
Eigenschaften
Molekularformel |
C10H8F3NO4 |
|---|---|
Molekulargewicht |
263.17 g/mol |
IUPAC-Name |
3-methoxy-4-[(2,2,2-trifluoroacetyl)amino]benzoic acid |
InChI |
InChI=1S/C10H8F3NO4/c1-18-7-4-5(8(15)16)2-3-6(7)14-9(17)10(11,12)13/h2-4H,1H3,(H,14,17)(H,15,16) |
InChI-Schlüssel |
BKAFTTFAXLOINO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)C(=O)O)NC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rac-(1R,2S,6R,7R)-8-bromo-3,5-dioxatricyclo[5.2.1.0,2,6]dec-8-ene](/img/structure/B13498294.png)
![5-(2,7-Diazaspiro[3.5]non-2-yl)-2-(2,6-dioxo-3-piperidinyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B13498301.png)


![5-[(Tert-butyldimethylsilyl)oxy]hexanoic acid](/img/structure/B13498323.png)
![2-Chloro-5-{[(trifluoroacetyl)amino]methyl}benzoic acid](/img/structure/B13498337.png)


![1-[2-(2-Aminoethyl)-3-methylpiperidin-1-yl]-2-(2-methylindol-1-yl)ethanone;hydrochloride](/img/structure/B13498355.png)

![6-(bromomethyl)-8,8-difluorodispiro[2.0.3^{4}.1^{3}]octane, Mixture of diastereomers](/img/structure/B13498379.png)

![1-(Aminomethyl)-2-oxabicyclo[3.1.1]heptan-5-amine](/img/structure/B13498394.png)

